molecular formula C8H8BrNO2S B2967502 (5-Bromo-2-nitrophenyl)(ethyl)sulfane CAS No. 1824365-17-4

(5-Bromo-2-nitrophenyl)(ethyl)sulfane

Cat. No. B2967502
CAS RN: 1824365-17-4
M. Wt: 262.12
InChI Key: KGHZVSSMRYTLMF-UHFFFAOYSA-N
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Description

(5-Bromo-2-nitrophenyl)(ethyl)sulfane, also known as BNPEs, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical research. BNPEs is a sulfhydryl-specific reagent that can selectively modify cysteine residues in proteins.

Scientific Research Applications

Synthesis and Material Applications

A study by Jacob et al. (2011) evaluated a series of thioxanthone derivatives, which included precursors similar to (5-Bromo-2-nitrophenyl)(ethyl)sulfane. Their research focused on the impact of substituent groups on supramolecular motifs, revealing how different interactions, such as hydrogen bonding and π–π stacking, govern crystal packing. This research highlights the potential of such compounds in the design of materials with specific molecular architectures (C. Jacob, F. Piedade, M. P. Robalo, M. Duarte, 2011).

Enantiomeric Resolution and Simulation Studies

Ali et al. (2016) conducted enantiomeric resolution and simulation studies of a compound structurally related to (5-Bromo-2-nitrophenyl)(ethyl)sulfane. Their work on 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione provides insights into chiral resolution mechanisms, highlighting the role of hydrogen bonding and π–π interactions. This study underscores the relevance of such compounds in developing chiral analytical methods (I. Ali, Mohammad Nadeem Lone, M. Suhail, Z. Alothman, A. Al-Warthan, 2016).

Chemical Probes for Molecular Imaging

Research on reaction-based fluorescent probes for detecting hydrogen sulfide and reactive sulfur species, including compounds related to (5-Bromo-2-nitrophenyl)(ethyl)sulfane, has shown significant advancements. Lin et al. (2015) describe various strategies for developing probes that exploit the nucleophilicity and reducing potency of hydrogen sulfide, emphasizing the compound's utility in biological and chemical sensing applications (Vivian S. Lin, Wei Chen, M. Xian, Christopher J. Chang, 2015).

Synthetic Applications and Biological Activity

Shukla et al. (2012) explored the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, which share a sulfide functionality with (5-Bromo-2-nitrophenyl)(ethyl)sulfane. Their work, focused on inhibitors for kidney-type glutaminase, exemplifies the potential of sulfide-containing compounds in medicinal chemistry for cancer therapy (K. Shukla, D. Ferraris, A. Thomas, et al., 2012).

properties

IUPAC Name

4-bromo-2-ethylsulfanyl-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2S/c1-2-13-8-5-6(9)3-4-7(8)10(11)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHZVSSMRYTLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-nitrophenyl)(ethyl)sulfane

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